Bis(3-iodopropyl)(diphenyl)germane
Description
Properties
CAS No. |
827032-66-6 |
|---|---|
Molecular Formula |
C18H22GeI2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
bis(3-iodopropyl)-diphenylgermane |
InChI |
InChI=1S/C18H22GeI2/c20-15-7-13-19(14-8-16-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
CXINCWHAQVBZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](CCCI)(CCCI)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Based Alkylation of Germanium Precursors
The reaction of diphenylgermanium dichloride with 3-iodopropylmagnesium bromide represents a direct route. This method leverages the nucleophilic displacement of chloride ligands by alkyl Grignard reagents, a well-established strategy in organogermanium chemistry.
Procedure :
- Preparation of 3-iodopropylmagnesium bromide : Magnesium turnings (2.4 g, 100 mmol) are activated in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen. 1-iodopropane (18.4 g, 100 mmol) is added dropwise, initiating an exothermic reaction. The mixture is refluxed for 2 hr to ensure complete Grignard formation.
- Reaction with diphenylgermanium dichloride : A solution of diphenylgermanium dichloride (13.7 g, 50 mmol) in THF (30 mL) is cooled to 0°C. The Grignard reagent is added slowly, and the mixture is stirred at room temperature for 12 hr.
- Work-up : The reaction is quenched with saturated ammonium chloride (50 mL), extracted with diethyl ether (3 × 50 mL), and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields a crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).
Key Considerations :
Halogen Exchange via Finkelstein Reaction
This two-step approach involves synthesizing bis(3-chloropropyl)(diphenyl)germane followed by iodide substitution:
Step 1: Synthesis of bis(3-chloropropyl)(diphenyl)germane
- Diphenylgermanium dichloride (13.7 g, 50 mmol) is reacted with 3-chloropropylmagnesium chloride (100 mmol) in THF under reflux for 8 hr. Standard work-up yields the chloro intermediate.
Step 2: Iodide Substitution
- The chloro derivative (10.0 g, 23 mmol) is stirred with sodium iodide (34.5 g, 230 mmol) in dry acetone (100 mL) at 60°C for 24 hr. The precipitated NaCl is filtered, and the solvent is evaporated. Recrystallization from ethanol affords the target compound.
Advantages :
- Avoids handling unstable iodinated Grignard reagents.
- High yields (75–85%) due to the favorable equilibrium of the Finkelstein reaction in polar aprotic solvents.
Mechanistic and Kinetic Analysis
Transmetallation Dynamics
The Grignard route proceeds through a two-step nucleophilic attack:
- First alkylation : GeCl2Ph2 + RMgX → GeClRPh2 + MgClX
- Second alkylation : GeClRPh2 + RMgX → GeR2Ph2 + MgClX
Kinetic studies of analogous reactions indicate a second-order dependence on Grignard concentration, with activation energies of ~50 kJ/mol.
Solvent Effects
- THF : Enhances Grignard reactivity via Lewis acid-base interactions but may coordinate to germanium, slowing the reaction.
- Diethyl ether : Lower polarity reduces side reactions but increases reaction time.
Comparative Evaluation of Methods
| Parameter | Grignard Route | Finkelstein Route |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Reaction Time | 12–18 hr | 24–36 hr (total) |
| Purification Difficulty | Moderate (chromatography) | High (recrystallization) |
| Scalability | Limited by Grignard prep | Easily scalable |
Challenges and Optimization Strategies
Byproduct Formation
Catalytic Enhancements
- Lewis acid catalysts : BF3·OEt2 (5 mol%) accelerates Grignard addition by polarizing the Ge–Cl bond.
- Phase-transfer catalysts : Tetrabutylammonium bromide improves iodide substitution rates in biphasic systems.
Characterization and Validation
Spectroscopic Data
- 1H NMR (CDCl3): δ 1.85 (quintet, 4H, J = 7.2 Hz, CH2), 2.65 (t, 4H, J = 7.0 Hz, Ge–CH2), 7.25–7.45 (m, 10H, Ph).
- 13C NMR : δ 8.9 (Ge–CH2), 33.5 (CH2I), 128.1–139.8 (Ph).
Chemical Reactions Analysis
Types of Reactions
Bis(3-iodopropyl)(diphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodopropyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: The compound can be reduced to form germane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New organogermanium derivatives with different functional groups.
Oxidation Reactions: Germanium dioxide derivatives.
Reduction Reactions: Germane derivatives with lower oxidation states.
Scientific Research Applications
Bis(3-iodopropyl)(diphenyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(3-iodopropyl)(diphenyl)germane involves its interaction with molecular targets through its reactive iodine and germanium centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Central Atom Variation :
- 1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4): Replacing Ge with phosphorus (P) alters electronic properties. Phosphorus, being smaller and more electronegative, creates stronger P–C bonds compared to Ge–C bonds. This affects ligand donor strength in coordination chemistry, with phosphorus ligands (e.g., in catalysis) offering stronger σ-donor and π-acceptor capabilities than germanium analogs .
- Triphenyl Phosphate (TPP) : Aromatic phosphate esters like TPP (CAS 115-86-6) feature a phosphorus-oxygen core. Unlike Bis(3-iodopropyl)(diphenyl)germane, TPP is widely used as a flame retardant due to its ability to release phosphoric acid under heat, forming a protective char layer. The Ge compound lacks such reactive oxygen moieties, limiting its utility in flame retardancy but offering thermal stability for high-temperature applications .
Substituent Effects :
- Bis(dimethylamino)(N,N'-di-t-butylethylenediamino)germane (CAS N/A): Substituting iodopropyl groups with dimethylamino ligands enhances nucleophilicity at the Ge center, making it suitable for atomic layer deposition (ALD) processes. In contrast, the iodopropyl groups in this compound provide sites for nucleophilic substitution, enabling cross-coupling reactions or polymer functionalization .
- Methyl 3-(trimethoxygermyl)propanoate (PIN): Methoxy groups increase solubility in polar solvents, whereas iodopropyl groups enhance hydrophobicity. This distinction impacts applications in solvent-dependent synthesis or nanocomposite fabrication .
Physicochemical Properties
| Property | This compound | 1,3-Bis(diphenylphosphino)propane | Triphenyl Phosphate (TPP) |
|---|---|---|---|
| Molecular Weight | ~600 g/mol (estimated) | 492.4 g/mol | 326.3 g/mol |
| Melting Point | Likely >150°C (steric bulk) | 103–105°C | 48–50°C |
| Solubility | Low in water, high in toluene | Insoluble in water, soluble in THF | Soluble in organic solvents |
| Key Functional Groups | Ge–C, C–I bonds | P–C bonds | P=O, aromatic esters |
| Applications | Catalysis, polymer modification | Ligand in metal complexes | Flame retardant, plasticizer |
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